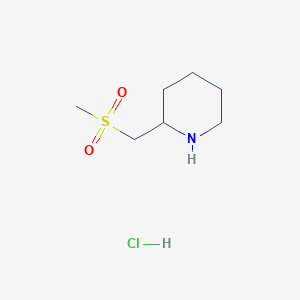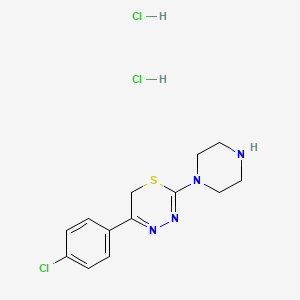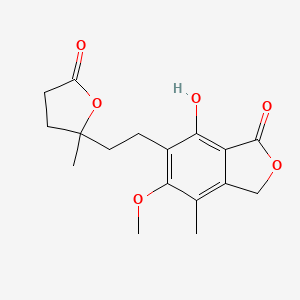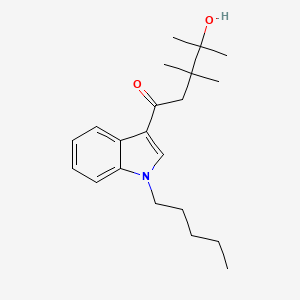
6-Chloroisoquinoline-3-carbonitrile
Übersicht
Beschreibung
6-Chloroisoquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H5ClN2 and a molecular weight of 188.61 . It is also known by the name 3-Isoquinolinecarbonitrile, 6-chloro- .
Synthesis Analysis
The synthesis of 6-Chloroisoquinoline-3-carbonitrile involves the use of Zinc cyanide (Zn (NC)) (9CI) and Methanesulfonic acid, 1,1,1-trifluoro-, 6-chloro-3-isoquinolinyl ester . More detailed information about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular structure of 6-Chloroisoquinoline-3-carbonitrile consists of a quinoline ring system with a chlorine atom at the 6th position and a carbonitrile group at the 3rd position . For a more detailed analysis of the molecular structure, please refer to the relevant papers .Chemical Reactions Analysis
The chemical reactions of chloroquinoline-3-carbonitrile derivatives have been extensively studied . These reactions involve the chloro substituent at the 2 or 4 and 2,4 positions, as well as the cyano substituent at the 3 position .Physical And Chemical Properties Analysis
The predicted boiling point of 6-Chloroisoquinoline-3-carbonitrile is 382.5±22.0 °C, and its predicted density is 1.36±0.1 g/cm3 . The pKa value is predicted to be 0.01±0.38 .Wissenschaftliche Forschungsanwendungen
Chloroquinoline-3-carbonitriles Synthesis and Reactions
: Chloroquinoline-3-carbonitrile derivatives, including 6-Chloroisoquinoline-3-carbonitrile, have been extensively studied for their synthetic methods and chemical reactions. These compounds serve as precursors for the production of biologically active compounds through various types of chemical reactions. The review focuses on the synthesis and reactivity of these derivatives, highlighting their potential in generating a wide range of chemical structures (Mekheimer et al., 2019).
Optoelectronic and Charge Transport Properties
Exploration of Optoelectronic, Nonlinear and Charge Transport Properties : A study on hydroquinoline derivatives, which could include 6-Chloroisoquinoline-3-carbonitrile, investigated their structural, electronic, optical, and charge transport properties. These compounds were found to have potential as multifunctional materials due to their efficient charge transport tendency and multifunctional properties, as revealed by quantum chemical insights and analysis of frontier molecular orbitals (Irfan et al., 2020).
Biological Activity and Medicinal Chemistry
Optimization of 6,7-Disubstituted-4-(Arylamino)quinoline-3-carbonitriles : This research focused on the optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitrile derivatives as irreversible inhibitors of human epidermal growth factor receptor-2 (HER-2) and epidermal growth factor receptor (EGFR) kinases. These compounds, including possibly 6-Chloroisoquinoline-3-carbonitrile derivatives, demonstrated significant inhibitory activities against HER-2 kinase and the growth of HER-2 positive cells, highlighting their potential in cancer treatment (Tsou et al., 2005).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-chloroisoquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-9-2-1-7-6-13-10(5-12)4-8(7)3-9/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCOYAOTMZOIIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloroisoquinoline-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-([2-(piperidin-2-YL)ethyl]sulfonyl)acetate hydrochloride](/img/structure/B1431199.png)
![2-[(Propane-2-sulfonyl)methyl]piperidine hydrochloride](/img/structure/B1431200.png)
![3-[(2,6-Dichlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1431201.png)
![3-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1431202.png)
![4-[2-(Methylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1431204.png)


![4-methoxy-7-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine dihydrochloride](/img/structure/B1431207.png)
![4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]piperidine hydrochloride](/img/structure/B1431209.png)
![4-[(4-Methylpyrimidin-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431211.png)
![2-([2-(Piperidin-2-YL)ethyl]sulfanyl)pyridine hydrochloride](/img/structure/B1431215.png)

